molecular formula C20H27ClN2O2 B13780717 2-(Diethylamino)-4'-phenethyloxyacetanilide hydrochloride CAS No. 64058-78-2

2-(Diethylamino)-4'-phenethyloxyacetanilide hydrochloride

Cat. No.: B13780717
CAS No.: 64058-78-2
M. Wt: 362.9 g/mol
InChI Key: IKPNAKIOJAGRPR-UHFFFAOYSA-N
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Description

2-(Diethylamino)-4’-phenethyloxyacetanilide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a diethylamino group, a phenethyloxy group, and an acetanilide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-4’-phenethyloxyacetanilide hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4’-phenethyloxyacetanilide with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(Diethylamino)-4’-phenethyloxyacetanilide hydrochloride may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-4’-phenethyloxyacetanilide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(Diethylamino)-4’-phenethyloxyacetanilide hydrochloride has a wide range of applications in scientific research:

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-4’-phenethyloxyacetanilide hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the phenethyloxy group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)ethyl chloride hydrochloride
  • 2-(Diethylamino)ethanethiol
  • 2-(Diethylamino)ethanol

Uniqueness

2-(Diethylamino)-4’-phenethyloxyacetanilide hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a versatile platform for various applications in research and industry.

Properties

CAS No.

64058-78-2

Molecular Formula

C20H27ClN2O2

Molecular Weight

362.9 g/mol

IUPAC Name

diethyl-[2-oxo-2-[4-(2-phenylethoxy)anilino]ethyl]azanium;chloride

InChI

InChI=1S/C20H26N2O2.ClH/c1-3-22(4-2)16-20(23)21-18-10-12-19(13-11-18)24-15-14-17-8-6-5-7-9-17;/h5-13H,3-4,14-16H2,1-2H3,(H,21,23);1H

InChI Key

IKPNAKIOJAGRPR-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC(=O)NC1=CC=C(C=C1)OCCC2=CC=CC=C2.[Cl-]

Origin of Product

United States

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